p38alpha Inhibitor 1

概要

準備方法

合成経路と反応条件: ARRY-797の合成は、コアのインダゾール構造の調製から始まり、複数のステップを伴います。主なステップには以下が含まれます。

インダゾール環の形成: これは通常、ヒドラジン誘導体と適切な芳香族前駆体のサイクリック反応によって達成されます。

フェノキシ基の導入: このステップは、インダゾール環上の水素原子を2,4-ジフルオロフェノキシ基で置換することを伴います。

イソブチル基の付加: これは、アルキル化反応によって行われます。

カルボン酸アミドの形成: これは、カルボン酸誘導体と2-ジメチルアミノエチルアミンとの反応を伴います.

工業生産方法: ARRY-797の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率の反応、効率的な精製方法、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

ULTR-p38i (2015 and 2545)

- Chemical Basis : Derived from a pyridinylimidazole scaffold (e.g., 1639), these ultralong-target-residence-time (ULTR) inhibitors exhibit extended binding kinetics due to optimized hydrophobic interactions and hydrogen bonding with p38α's ATP-binding pocket .

- Modifications : Introduction of a fluorinated aromatic ring and a sulfonamide group in 2015 increased target residence time (TRT) to 5,270 s (vs. 1639's 180 s) .

| Compound | IC₅₀ (nM) | TRT (s) | Key Structural Features |

|---|---|---|---|

| 2015 | 1.2 | 5,270 | Fluorophenyl-sulfonamide |

| 2545 | 0.9 | 3,890 | Chloropyridine-amide |

PROTAC Degraders (PRZ-18002)

- Design : Conjugates a p38 inhibitor (targeting the glycine flip motif) with pomalidomide via a PEG linker, enabling proteasomal degradation of phosphorylated p38α .

- Efficiency : Reduces p-p38α levels by >80% at 1 μM in HeLa cells .

Dual-Action Inhibitors (Pexmetinib, BIRB796)

- Mechanism : Stabilize a "flipped" activation loop conformation (observed via X-ray crystallography), enhancing dephosphorylation by WIP1 phosphatase .

Autophosphorylation Inhibitors (NC-37, NC-38)

- Binding Sites : Interact with p38α's DFG-in motif and Y35-out conformation (via benzodiazol rings), blocking autophosphorylation without affecting substrate phosphorylation .

- Thermal Shift Assays : Increase p38α's melting temperature (ΔTm) by 4–6°C , indicating stable binding .

Kinase Activity Modulation

- ULTR-p38i : Suppress Wee1 kinase (S642 phosphorylation ↓) while activating Cdc25 phosphatases (↑ CDK1 Y15 dephosphorylation) .

- NC-37/NC-38 : Exhibit IC₅₀ = 2.1–3.8 μM for TAB1-induced p38α autophosphorylation but spare MK2 phosphorylation (IC₅₀ > 50 μM) .

| Inhibitor | Target | IC₅₀/EC₅₀ | Selectivity Over p38γ/δ |

|---|---|---|---|

| SB203580 | ATP-binding site | 50 nM | Low (gatekeeper Thr→Met) |

| UM101 | Substrate-selective | 10 μM | High (ΔTm = 4.2°C) |

Cell Death Regulation

- ULTR-p38i : Induce >60% apoptosis in colorectal cancer organoids by hyperactivating CDK1–cyclin B1 .

- PRZ-18002 : Sustained p-p38α degradation reduces cleaved caspase-3 by 70% in cardiomyocytes under ischemia-reperfusion .

Anti-inflammatory Activity

- MKP1 Agonists : Restore fibrosis resolution by suppressing p38α-driven fibroblast activation (↓ Collagen I by 50% ) .

This synthesis highlights the chemical diversity of p38α inhibitors and their context-dependent mechanisms, from ultralong-binding scaffolds to degradation-optimized PROTACs. Future work may leverage these insights for isoform-specific therapies in oncology and inflammatory diseases.

科学的研究の応用

Cancer Research

Mechanism of Action:

p38alpha Inhibitor 1 inhibits the kinase activity of p38alpha by binding to its ATP-binding site, preventing the phosphorylation and activation of downstream targets involved in stress and inflammatory responses .

Case Studies:

- Colorectal Cancer: A novel class of p38alpha inhibitors with ultralong target residence times has shown efficacy in colorectal cancer models. These inhibitors induce mitotic catastrophe and apoptosis in cancer cells by blocking specific signaling pathways .

- Acute Lymphoblastic Leukemia: Inhibition of p38alpha has been shown to suppress leukemic expansion in preclinical models, suggesting its potential as an adjunct therapy to conventional treatments .

Neurological Disorders

Applications:

Research indicates that p38alpha plays a role in neurodegenerative diseases such as Alzheimer's disease. Inhibition of this pathway has been linked to reduced amyloid-beta generation and improved neuronal survival .

Case Studies:

- Alzheimer's Disease: Studies have shown that inhibiting p38 MAPK can decrease neuronal loss and promote autophagy, which is beneficial in models of Alzheimer's disease .

| Disorder | Application of this compound |

|---|---|

| Alzheimer's Disease | Reduces amyloid-beta plaques and promotes neuronal survival . |

Inflammatory Diseases

Role in Inflammation:

p38alpha is a key regulator of pro-inflammatory cytokines, making it a logical target for treating chronic inflammatory diseases such as rheumatoid arthritis .

Case Studies:

- Rheumatoid Arthritis: Selective inhibition of p38alpha has shown promise in reducing cytokine production and inflammation in animal models .

| Disease | Therapeutic Outcome |

|---|---|

| Rheumatoid Arthritis | Decreased cytokine production and inflammation in preclinical models . |

Cardiovascular Research

Impact on Cardiac Function:

Recent studies have indicated that p38alpha inhibitors can reduce cardiomyocyte death during ischemia-reperfusion injury, suggesting their potential for treating cardiac dysfunctions .

Case Studies:

- Ischemia-Reperfusion Injury: Compounds such as NC-37 and NC-38 have been shown to significantly reduce cell death in cardiomyocyte models subjected to ischemic conditions, highlighting their therapeutic potential .

| Condition | Effect of this compound |

|---|---|

| Ischemia-Reperfusion Injury | Reduced cardiomyocyte death and improved survival rates in cellular models . |

Drug Development

Pharmaceutical Applications:

The development of p38alpha inhibitors is ongoing, with efforts focused on creating compounds with improved selectivity and pharmacokinetics.

Innovative Approaches:

Recent advancements include the creation of heterobifunctional small molecules that target p38alpha for degradation, representing a novel strategy for drug development .

作用機序

ARRY-797は、炎症反応の調節に関与する重要な酵素であるp38ミトゲン活性化タンパク質キナーゼを選択的に阻害することで効果を発揮します。 この酵素の活性を阻害することにより、ARRY-797は、インターロイキン-6や腫瘍壊死因子-アルファなどの炎症性サイトカインの産生を減少させます。 これにより、炎症と痛みが軽減されます .

類似化合物との比較

類似化合物:

ARRY-371797: 同様の特性と用途を持つ別のp38ミトゲン活性化タンパク質キナーゼ阻害剤.

SB203580: さまざまな研究で使用されている、よく知られたp38ミトゲン活性化タンパク質キナーゼ阻害剤。

VX-702: 潜在的な治療用途を持つ、選択的なp38ミトゲン活性化タンパク質キナーゼ阻害剤。

ARRY-797の独自性: ARRY-797は、p38ミトゲン活性化タンパク質キナーゼ阻害剤としての高い選択性と効力により独自です。 非臨床試験と臨床試験で顕著な有効性が示されており、炎症性疾患の治療のための有望な候補となっています .

生物活性

p38alpha (p38α) is a mitogen-activated protein kinase (MAPK) that plays a crucial role in various cellular processes, including inflammation, cell differentiation, and apoptosis. The inhibition of p38α has garnered significant attention for its potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and cardiovascular disorders. This article focuses on the biological activity of p38alpha Inhibitor 1, particularly its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

p38α is activated through phosphorylation by upstream kinases such as MKK3 and MKK6. It can also be activated by non-canonical mechanisms involving autophosphorylation, particularly through interactions with scaffold proteins like TAB1 (transforming growth factor-β-activated protein kinase 1-binding protein 1) . p38α inhibitors, including this compound, primarily target these activation pathways to modulate downstream signaling effects.

Key Mechanisms:

- Autophosphorylation Inhibition: Compounds like NC-p38i have been shown to efficiently inhibit p38α autophosphorylation while minimally affecting its substrate phosphorylation ability .

- Selective Targeting: Some inhibitors selectively block specific pathways associated with p38α without broadly inhibiting all its functions, suggesting a nuanced approach to therapeutic targeting .

Efficacy in Clinical Studies

Recent clinical studies have explored the effects of p38alpha inhibitors on various conditions:

- Alzheimer's Disease: A study involving the oral administration of neflamapimod (a selective p38α inhibitor) to patients with early Alzheimer's disease demonstrated improvements in episodic memory function. The study involved 16 patients over 84 days, with results indicating significant increases in Wechsler Memory Scale scores .

- Cardiovascular Applications: Research has indicated that p38α inhibitors can reduce cardiomyocyte death in models of ischemia-reperfusion injury. This suggests potential applications in treating cardiac dysfunctions, emphasizing the need for further exploration of these compounds in cardiovascular contexts .

Case Studies

Several case studies illustrate the biological activity and therapeutic potential of p38alpha inhibitors:

- Case Study 1: Neflamapimod in Alzheimer's Disease

- Case Study 2: Cardiomyocyte Protection

Research Findings

The following table summarizes key findings from recent studies on p38alpha inhibitors:

特性

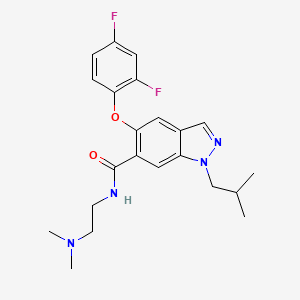

IUPAC Name |

5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGWYHGYNVGVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036404-17-7 | |

| Record name | 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。